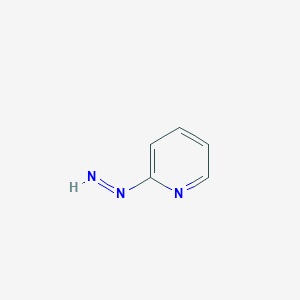
Pyridine, 2-diazenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-diazenyl-, also known as Pyridine, 2-diazenyl-, is a useful research compound. Its molecular formula is C5H5N3 and its molecular weight is 107.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 2-diazenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-diazenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Pyridine derivatives, including pyridine, 2-diazenyl-, have demonstrated significant biological activities. The following table summarizes some key therapeutic areas where these compounds have shown promise:
Case Study: Antimicrobial Activity
A study synthesized various pyridine derivatives and tested their antimicrobial efficacy. The results indicated that compounds with specific substitutions on the pyridine ring exhibited enhanced antibacterial properties compared to standard drugs like fluconazole and norfloxacin. For instance, a compound with a methoxy group showed superior activity against Candida albicans and E. coli .
Materials Science Applications
Pyridine, 2-diazenyl- has been explored for its potential in materials science, particularly in the development of photoswitchable materials.
Case Study: Photoswitchable Hydrazones
Research introduced a series of pyridine-based hydrazones that demonstrated effective photoswitching capabilities. These compounds can be reversibly switched using UV-Vis irradiation, making them suitable for applications in molecular solar thermal energy storage. The efficiency of photoisomerization varied with different halogen substituents, indicating the tunability of these materials for specific applications .
Environmental Science Applications
In environmental science, pyridine derivatives are being investigated for their potential use as sensors for detecting heavy metals and pollutants.
Case Study: Azo Dye-Based Sensors
A novel chemosensor based on an azo dye derived from pyridine was developed for the selective detection of mercury ions (Hg2+). This sensor exhibited high sensitivity and selectivity in both organic and aqueous media, showcasing the utility of pyridine derivatives in environmental monitoring applications .
Propiedades
Número CAS |
104958-74-9 |
|---|---|
Fórmula molecular |
C5H5N3 |
Peso molecular |
107.11 g/mol |
Nombre IUPAC |
pyridin-2-yldiazene |
InChI |
InChI=1S/C5H5N3/c6-8-5-3-1-2-4-7-5/h1-4,6H |
Clave InChI |
CCTAFPNIKKIEAW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N=N |
SMILES canónico |
C1=CC=NC(=C1)N=N |
Sinónimos |
Pyridine, 2-diazenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















